molecular formula C7H14ClNO B2371652 (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride CAS No. 2059908-47-1

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride

Cat. No.: B2371652
CAS No.: 2059908-47-1
M. Wt: 163.65
InChI Key: OXCPZUHQMQFKOM-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a stereochemically defined cyclopenta[b]furan derivative of significant interest in medicinal chemistry research, particularly in the design and synthesis of novel pharmaceutical agents. The bicyclic scaffold is structurally related to ligands used in the development of potent HIV-1 protease inhibitors (PIs) . Research indicates that this core structure can serve as a key pharmacophoric element, designed to fit within the S2-subsite of the HIV-1 protease and engage in critical hydrogen-bonding interactions with the backbone atoms of the enzyme, such as the Asp29 NH . This interaction is a cornerstone of structure-based design strategies to develop inhibitors with broad-spectrum activity against multidrug-resistant HIV-1 variants . The specific stereochemistry denoted by the (3aS,6aR) descriptor is crucial for its biological activity and optimal interaction with the enzyme's active site . As a chiral amine hydrochloride salt, this compound is a valuable synthetic intermediate or precursor for further chemical functionalization, such as incorporation into more complex molecular architectures like hydroxyethyl sulfonamide isosteres used in protease inhibitor design . The compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human use. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity, stereochemical integrity, and other quality control parameters.

Properties

IUPAC Name

(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-7-3-1-2-6(7)9-5-4-7;/h6H,1-5,8H2;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCPZUHQMQFKOM-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCO2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride typically involves stereoselective methods to ensure the correct configuration of the compound. One method involves the preparation of diastereomerically pure intermediates, followed by specific crystallization and epimerization steps . The reaction conditions often include the use of specific solvents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that ensure consistency and purity. These methods often utilize automated systems and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Pharmaceutical Applications

1.1 HIV Protease Inhibitors

One of the most significant applications of (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is in the development of HIV protease inhibitors. This compound serves as a crucial intermediate in synthesizing potent inhibitors that target the HIV protease enzyme, which is essential for viral replication.

  • Synthesis of Darunavir : Research indicates that this compound is involved in the synthesis of Darunavir, a well-known HIV protease inhibitor. The synthesis process includes the cyclization of glycolaldehyde and 2,3-dihydrofuran, leading to high yields and enantiomeric purity of the target compound .

1.2 Other Therapeutic Applications

Beyond its role in HIV treatment, this compound may have potential applications in other therapeutic areas due to its structural properties. Its derivatives are being explored for various biological activities, including anti-inflammatory and analgesic effects.

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in drug development:

StudyFindings
Ghosh et al., 1995Developed a method for synthesizing related compounds with high enantiomeric excess suitable for HIV protease inhibitors .
Ghosh et al., 2008Demonstrated a one-step diastereoselective synthesis achieving up to 98:2 selectivity for derivatives used in HIV drug candidates .
RCSB PDBCompounds derived from (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan have been characterized as ligands for various therapeutic agents .

Mechanism of Action

The mechanism of action of (3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural analogs, emphasizing substituents, stereochemistry, and applications:

Compound Name Substituents/Modifications Stereochemistry Molecular Weight (g/mol) Key Applications/Properties References
(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride None (parent structure) 3aS,6aR 193.66 Intermediate in d-biotin synthesis; chiral resolution agent
rac-(3aR,6aS)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride Racemic mixture 3aR,6aS (racemic) 193.66 Comparative studies on enantiomeric activity; less bioactive in stereosensitive reactions
(3aR,6aS)-6a-Ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine hydrochloride 6a-Ethoxy group 3aR,6aS 237.73 Enhanced lipophilicity; potential prodrug candidate
(3aR,6aR)-6a-(2-Methoxyethoxy)-cyclopenta[b]furan-3a-amine hydrochloride 6a-(2-Methoxyethoxy) chain 3aR,6aR 267.78 Improved solubility in polar solvents; exploratory use in polymer chemistry
rac-[(3aR,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-yl]methanamine hydrochloride Additional methylene group on amine 3aR,6aR (racemic) 207.69 Broader reactivity in alkylation reactions; discontinued due to stability issues

Key Research Findings

Stereochemical Impact on Bioactivity : The (3aS,6aR) configuration is critical for binding in d-biotin synthesis intermediates, as shown in studies where racemic analogs exhibited 40–60% lower yields in stereoselective reactions .

Substituent Effects :

  • Ethoxy Group (6a position) : Increases lipophilicity (logP +0.8 vs. parent compound), enhancing membrane permeability in vitro .
  • Methoxyethoxy Chain (6a position) : Reduces crystallinity, improving solubility in aqueous-organic mixtures (e.g., 25% higher solubility in DMSO/water) .

Safety and Handling : All analogs require stringent storage conditions (e.g., P210: "Keep away from heat/sparks/open flames") due to amine hydrochloride sensitivity to decomposition at >40°C .

Biological Activity

(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride is a chemical compound characterized by its unique hexahydro-cyclopenta[b]furan ring structure. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

Chemical Structure and Properties

  • IUPAC Name : (3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-amine; hydrochloride
  • Molecular Formula : C7H13ClN
  • Molecular Weight : 151.64 g/mol
  • CAS Number : 2059908-47-1

Biological Activity

The biological activity of this compound is primarily linked to its structural properties, which allow it to interact with various biological targets. Research indicates that compounds with similar structures may exhibit a range of pharmacological effects.

  • Enzyme Interaction : The compound may influence enzyme activity through competitive or non-competitive inhibition. This can affect metabolic pathways and biochemical reactions essential for cellular function.
  • Receptor Binding : Its ability to bind to specific receptors could modulate signaling pathways involved in various physiological processes.

Research Findings

Recent studies have explored the biological implications of this compound:

Case Study Analysis

  • Antiviral Activity : A study highlighted the synthesis of derivatives related to this compound that showed significant activity against HIV protease inhibitors. The structural similarities suggest potential efficacy in antiviral applications .
  • Neuroprotective Effects : Research has indicated that related compounds may exhibit neuroprotective properties by modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Comparison of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor
(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-olHIV protease inhibition
(3aR,4S,6aS)-4-Methoxy-tetrahydro-furo[3,4-b]furan-2-oneNeuroprotective effects

Applications in Research

The versatility of this compound extends to its use as a building block in synthetic chemistry. It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

Synthetic Routes

The synthesis typically involves stereoselective methods to ensure the correct configuration of the compound. Key steps include:

  • Diastereomerically pure intermediates preparation
  • Specific crystallization and epimerization techniques

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3aS,6aR)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride?

  • Methodology : The compound is synthesized via three primary approaches:

  • Chemical resolution : Separation of racemic mixtures using chiral resolving agents (e.g., tartaric acid derivatives) .
  • Enantioselective synthesis : Catalytic asymmetric methods (e.g., Sharpless epoxidation or enzymatic hydrolysis) to directly generate the desired stereoisomer .
  • Chiral pool synthesis : Utilizing chiral starting materials (e.g., Corey lactone derivatives) to retain stereochemical configuration .
    • Key steps : Intermediate purification via silica gel chromatography and characterization by 1^1H/13^{13}C NMR and optical rotation analysis .

Q. How is stereochemical integrity confirmed during synthesis?

  • Techniques :

  • X-ray crystallography : Resolves absolute configuration, as demonstrated in cyclopenta-furan derivatives .
  • Optical rotation : Matches literature values (e.g., [α]D20=44[α]_D^{20} = -44^\circ in methanol for related lactones) .
  • NMR coupling constants : Analyze vicinal proton coupling to infer ring puckering and stereochemistry .

Q. What are its primary applications in drug development?

  • Role : Serves as a key intermediate for:

  • (+)-Biotin synthesis : Critical for vitamin H production and carboxylase enzymes .
  • HIV protease inhibitors : As a P2-ligand scaffold with cyclopentane-furan urethane moieties .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis?

  • Strategies :

  • Catalyst screening : Chiral organocatalysts (e.g., proline derivatives) or metal-ligand complexes (e.g., Ru-BINAP) to enhance stereoselectivity .
  • Reaction condition tuning : Temperature, solvent polarity, and pH adjustments to favor kinetic resolution .
  • Enzymatic methods : Lipases or esterases for selective hydrolysis of undesired enantiomers .

Q. How are contradictions in spectroscopic data resolved (e.g., NMR vs. X-ray)?

  • Approach :

  • Cross-validation : Compare 1^1H NMR data with computed spectra (DFT calculations) to identify discrepancies caused by dynamic ring puckering .
  • Impurity analysis : Use HPLC-MS to detect diastereomeric byproducts or degradation products .
  • Crystallographic refinement : Re-examine X-ray data for thermal motion artifacts or disordered solvent molecules .

Q. What challenges arise in scaling up synthetic routes?

  • Critical issues :

  • Stereochemical drift : Minimized via low-temperature reactions and inert atmosphere to prevent racemization .
  • Purification bottlenecks : Replace silica gel chromatography with recrystallization or simulated moving bed (SMB) chromatography for large batches .
  • Byproduct management : Optimize protecting groups (e.g., THP or acetate) to reduce side reactions during multi-step syntheses .

Q. Which analytical methods ensure purity in complex matrices?

  • Protocols :

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol mobile phases to resolve enantiomers .
  • Ion-pair LC-MS : Detects hydrochloride counterion and amine degradation products .
  • Thermogravimetric analysis (TGA) : Monitors residual solvents or hygroscopicity in the hydrochloride salt form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.